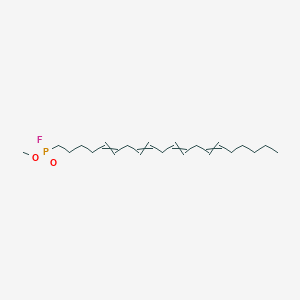
methyl arachidonyl fluorophosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl arachidonyl fluorophosphonate, also known as this compound, is a synthetic compound with the molecular formula C21H36FO2P. It is a selective, active site-directed, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and Ca2±independent phospholipase A2 (iPLA2). This compound is also a potent inhibitor of fatty acid amide hydrolase (FAAH) and anandamide amidase .
Métodos De Preparación
The synthesis of methyl arachidonyl fluorophosphonate involves the reaction of arachidonic acid with methoxyphosphoryl fluoride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified to achieve a purity of over 98% . Industrial production methods involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Análisis De Reacciones Químicas
methyl arachidonyl fluorophosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
methyl arachidonyl fluorophosphonate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of phospholipase A2 enzymes and their role in various biochemical pathways.
Biology: The compound is used to investigate the role of phospholipase A2 in cellular processes, including inflammation and signal transduction.
Mecanismo De Acción
The mechanism of action of methyl arachidonyl fluorophosphonate involves the irreversible inhibition of cPLA2 and iPLA2 by covalently modifying the active site of these enzymes. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby reducing the production of pro-inflammatory eicosanoids. Additionally, the compound inhibits FAAH, leading to increased levels of endocannabinoids like anandamide, which have analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
methyl arachidonyl fluorophosphonate is unique due to its dual inhibitory action on both cPLA2 and iPLA2, as well as its potent inhibition of FAAH. Similar compounds include:
This compound (MAFP): Another name for the same compound, highlighting its inhibitory properties
Ethyl Arachidonyl Fluorophosphonate: A similar compound with an ethyl group instead of a methyl group, used for similar research purposes
Arachidonyl Trifluoromethyl Ketone (ATK): A related compound that also inhibits phospholipase A2 but with different potency and selectivity
These comparisons highlight the unique properties of this compound in terms of its selectivity and potency as an inhibitor of key enzymes involved in inflammation and pain pathways.
Propiedades
IUPAC Name |
1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKZCGMJGHHOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36FO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














